molecular formula C6H12O B155299 3-Methyl-3-penten-1-ol CAS No. 1708-99-2

3-Methyl-3-penten-1-ol

Cat. No.: B155299
CAS No.: 1708-99-2
M. Wt: 100.16 g/mol
InChI Key: SZPKMIRLEAFMBV-UHFFFAOYSA-N
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Description

3-Methyl-3-penten-1-ol is an organic compound with the molecular formula C6H12O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-penten-1-ol can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst such as calcium. This reaction produces 3-methyl-1-penten-4-yn-3-ol, which can then be rearranged to form this compound using sulfuric acid as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-penten-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methyl-3-penten-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-3-penten-1-ol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of aldehydes or ketones. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-penten-1-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

1708-99-2

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

3-methylpent-3-en-1-ol

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3

InChI Key

SZPKMIRLEAFMBV-UHFFFAOYSA-N

Isomeric SMILES

C/C=C(\C)/CCO

SMILES

CC=C(C)CCO

Canonical SMILES

CC=C(C)CCO

1708-99-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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